4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one
Overview
Description
4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one, also known as DEFE, is a fluorinated enone compound . It has a molecular weight of 212.17 and its IUPAC name is 4,4-diethoxy-1,1,1-trifluoro-3-buten-2-one .
Molecular Structure Analysis
The molecular formula of 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one is C8H11F3O3 . The exact mass is 212.06600 .Scientific Research Applications
Synthesis of Fluorinated Organo Alkali–Metal Complexes
4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one has been used in the synthesis of fluorinated organo alkali–metal complexes. These complexes have been synthesized by reacting 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with alkali metal salts of diethyl malonate, resulting in two types of complexes. These complexes are characterized using spectroscopic methods and single crystal X-ray diffraction analyses (Song et al., 2012).
Preparation of Novel Trifluoroacetylketene O,N-Acetals
This compound is involved in the preparation of trifluoroacetylketene O,N-acetals. The reaction of 4,4-diethoxy-1,1,1-trifluorobut-3-en-2-one with S,S-dimethyl- and S-methyl-S-phenyl-sulfoximide, in the presence of triethylamine, yields these acetals. These have been applied in the synthesis of pyrazoles, isoxazoles, and pyrimidines (Bonacorso et al., 2009).
Synthesis of Trifluoromethyl-Substituted Arenes and Heterocycles
The compound is used in the synthesis of trifluoromethyl-substituted arenes, cyclohexenones, and pyran-4-ones. This involves cyclocondensation of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one, demonstrating the influence of the Lewis acid on product distribution (Bunescu et al., 2009).
Stereoselective Synthesis of Bicyclo-Nonan-9-ones
It's used in the stereoselective synthesis of substituted bicyclo-nonan-9-ones. This involves the addition of pyrrolidine enamines of cyclohexanone to 4-ethoxy-1,1,1-trifluorobut-3-ene-2-one. The high diastereoselectivity of this process is notable (Andrew et al., 2000).
Regiospecific Synthesis of Polyfluorinated Heterocycles
The compound is crucial in the regiospecific synthesis of polyfluorinated heterocycles. It reacts with various dinucleophiles like hydrazine and hydroxylamine, leading to the formation of pyrazoles, dihydroisoxazoles, and pyrrolidinones (Martins et al., 2003).
Synthesis of αβ-Unsaturated Trifluoromethyl Ketones
The reaction of 4-ethoxy-1,1,1-trifluorobut-3-ene-2-one with amines, followed by reaction with Grignard reagents, results in the formation of αβ-unsaturated trifluoromethyl ketones. This demonstrates its utility in generating trifluoromethyl ketones (Andrew & Mellor, 2000).
Synthesis of Trifluoromethylpyrroles and Related Heterocycles
It's used in synthesizing trifluoromethylpyrroles and related heterocycles. This involves cyclizations of intermediate 4-dialkylamino-1,1,1-trifluorobut-3-ene-2-ones, derived from 4-ethyloxy-1,1,1-trifluorobut-3-ene-2-one and α-amino acids (Andrew & Mellor, 2000).
Safety And Hazards
The safety information available indicates that 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one has the GHS07 pictogram and the signal word is "Warning" . The hazard statements are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
4,4-diethoxy-1,1,1-trifluorobut-3-en-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O3/c1-3-13-7(14-4-2)5-6(12)8(9,10)11/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDYGCDCWBPJCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=CC(=O)C(F)(F)F)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one |
Citations
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